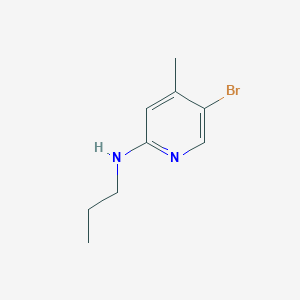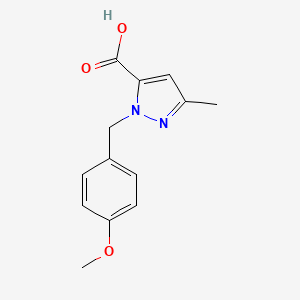
1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Vue d'ensemble
Description
1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid, also known as MPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPA is a pyrazole derivative that has been shown to have a wide range of biochemical and physiological effects. In
Applications De Recherche Scientifique
1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid has been shown to have a wide range of scientific research applications, particularly in the fields of neuroscience and cancer research. In neuroscience, 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid has been used as a tool to study the role of the GABAergic system in the brain. It has been shown to be a potent and selective inhibitor of the GABA transporter GAT-1, which is responsible for the reuptake of GABA from the synaptic cleft. 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid has also been shown to have anticonvulsant properties and has been used to study the mechanisms underlying epilepsy.
In cancer research, 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid has been shown to have anticancer properties and has been used as a potential chemotherapeutic agent. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and colon cancer. 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid has also been shown to induce apoptosis in cancer cells and to inhibit angiogenesis, the process by which tumors develop new blood vessels.
Mécanisme D'action
The mechanism of action of 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid is complex and not fully understood. In the case of its GABAergic effects, 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid is thought to act by binding to the GAT-1 transporter and inhibiting the reuptake of GABA from the synaptic cleft. This leads to an increase in extracellular GABA levels, which can have a range of effects on neuronal activity. In the case of its anticancer effects, 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid is thought to act by inhibiting the activity of enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis.
Effets Biochimiques Et Physiologiques
1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid has been shown to have a range of biochemical and physiological effects, depending on the context in which it is used. In the case of its GABAergic effects, 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid has been shown to increase the levels of extracellular GABA in the brain, leading to a range of effects on neuronal activity. These effects can include sedation, anticonvulsant activity, and anxiolytic effects. In the case of its anticancer effects, 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid in lab experiments is its potency and selectivity. 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid has been shown to be a potent and selective inhibitor of the GAT-1 transporter, making it a useful tool for studying the role of the GABAergic system in the brain. 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid's anticancer properties also make it a potentially useful tool for studying the mechanisms underlying cancer growth and metastasis.
One limitation of using 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid in lab experiments is its potential toxicity. 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid has been shown to have toxic effects on some cell types, particularly at higher concentrations. Careful monitoring of 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid concentrations and exposure times is necessary to avoid potential toxicity.
Orientations Futures
There are several future directions for research on 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid. One area of interest is the development of 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid analogs with improved potency and selectivity. Another area of interest is the use of 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid as a potential chemotherapeutic agent in the treatment of cancer. Further research is needed to determine the optimal dosages and administration routes for 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid in cancer treatment. Additionally, the mechanisms underlying 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid's effects on the GABAergic system and its potential therapeutic applications in neurological disorders such as epilepsy and anxiety disorders warrant further investigation.
Conclusion
In conclusion, 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid, or 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid, is a synthetic compound that has a wide range of scientific research applications. Its potency and selectivity make it a useful tool for studying the GABAergic system in the brain and the mechanisms underlying cancer growth and metastasis. Further research is needed to fully understand the mechanisms of 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid's effects and to develop new analogs with improved properties.
Propriétés
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-5-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-7-12(13(16)17)15(14-9)8-10-3-5-11(18-2)6-4-10/h3-7H,8H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSBHLDTHSOCBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)CC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[(3-azetidinyloxy)methyl]benzoate](/img/structure/B1465029.png)
![6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1465030.png)
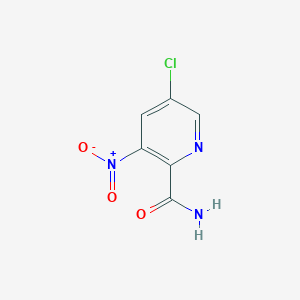
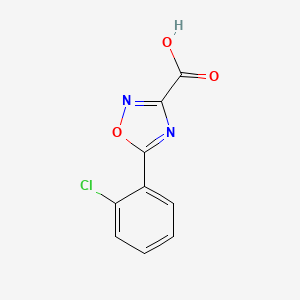
![1-Benzyloctahydro-4H-cyclopenta[b]pyridin-4-one hydrochloride](/img/structure/B1465034.png)
![8-methoxythieno[2,3-c]quinolin-4(5H)-one](/img/structure/B1465036.png)
![N-[2-methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propyl]benzamide](/img/structure/B1465037.png)
![3-[2-(Tert-butyl)-4-methylphenoxy]azetidine](/img/structure/B1465038.png)
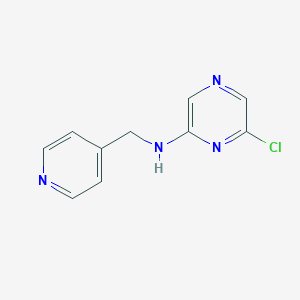
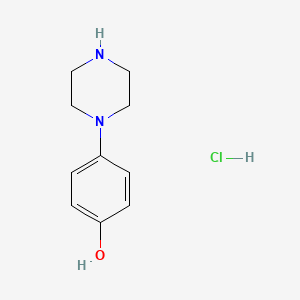
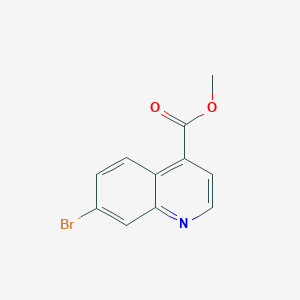
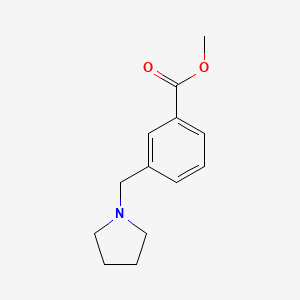
![4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1465046.png)
